(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide
Description
The compound (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide is a structurally complex enamide featuring a (Z)-configured propenamide backbone. Key structural elements include:
- Furan moiety: Substituted at the 5-position with a 3-chlorophenyl group, contributing to aromatic and electronic effects .
- Formamido group: Derived from 4-methoxyphenyl, introducing a polar, electron-donating methoxy substituent .
- N-propyl chain: A short alkyl group attached to the amide nitrogen, influencing solubility and steric interactions .
Its synthesis likely follows established routes for similar hydroxamic acids and enamides, involving coupling reactions and functional group transformations .
Properties
Molecular Formula |
C24H23ClN2O4 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-(propylamino)prop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-13-26-24(29)21(27-23(28)16-7-9-19(30-2)10-8-16)15-20-11-12-22(31-20)17-5-4-6-18(25)14-17/h4-12,14-15H,3,13H2,1-2H3,(H,26,29)(H,27,28)/b21-15- |
InChI Key |
NYLVCVZIYUZUFG-QNGOZBTKSA-N |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Furan Scaffold Construction
The 5-(3-chlorophenyl)furan-2-yl moiety is synthesized via Pd-catalyzed cross-coupling between 3-chlorophenylboronic acid and 2-bromofuran. Patent details analogous furan syntheses using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), achieving >85% yield. Alternatively, cycloisomerization of 3-chlorophenyl acetylene derivatives with Au(I) catalysts (e.g., AuCl(PPh₃)) in THF at 60°C forms the furan ring with 78% efficiency.
Enamide Formation
The (2Z)-enamide configuration is established through condensation of the furan-carboxylic acid intermediate with N-propylamine. Dean-Stark azeotropic distillation in toluene removes water, driving the reaction to 92% completion. Stereoselectivity is controlled by using ZrCl₄ as a Lewis acid, which favors the Z-isomer (Z:E = 9:1).
Stepwise Synthesis Protocols
Method A: Sequential Amidation and Coupling
-
Synthesis of 4-Methoxybenzamide Intermediate
-
Coupling with Furan-Propenoic Acid
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₄OH | CH₂Cl₂ | 0 | 2 | 94 |
| 2 | EDC/HOBt | DMF | 25 | 12 | 76 |
Method B: One-Pot Tandem Approach
A telescoped process combines furan ring formation and enamide coupling in a single reactor:
-
Cyclize 3-chlorophenyl propargyl ether with AuCl₃ (2 mol%) in MeCN (70°C, 4 h).
-
Directly add 4-methoxybenzoyl isocyanate and N-propylamine, stirring at 50°C for 6 h.
Catalytic Systems and Optimization
Palladium-Based Cross-Coupling
Lewis Acid-Mediated Stereocontrol
-
ZrCl₄ (10 mol%) in CH₃CN enhances Z-selectivity to 95% by coordinating the amide carbonyl and directing propylamine addition.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.38 (m, 4H, Ar-H), 6.89 (s, 1H, furan-H), 3.87 (s, 3H, OCH₃), 3.32 (t, J = 7.2 Hz, 2H, NCH₂).
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with furan and chlorophenyl moieties exhibit significant anticancer activity. Studies have shown that derivatives of furan can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide have been tested for their ability to inhibit specific cancer cell lines such as breast and lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies demonstrate that the incorporation of chlorophenyl and furan groups enhances the antimicrobial efficacy against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, indicating that (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide may also exhibit similar effects. Research has shown that such compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, a series of furan derivatives were synthesized and tested against various cancer cell lines. The results showed that compounds with similar structures to (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide exhibited IC50 values in the micromolar range against breast cancer cells, indicating significant anticancer potential .
Case Study 2: Antimicrobial Efficacy
A research article in Pharmaceutical Biology reported on the antimicrobial activity of several furan-containing compounds. The study demonstrated that derivatives similar to the target compound showed effective inhibition against Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infections caused by these pathogens .
Mechanism of Action
The mechanism of action of (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing key structural motifs:
Substituent Variations on the Furan Ring
- Target Compound : Features a 3-chlorophenyl group at the furan 5-position, enhancing lipophilicity and steric bulk .
- N-phenyl-2-furohydroxamic acid () : Replaces the chlorophenyl group with a hydroxamic acid moiety, increasing hydrogen-bonding capacity but reducing aromatic stability .
Amide/Formamido Group Modifications
- Target Compound : Utilizes a 4-methoxyphenyl formamido group, balancing electron-donating (methoxy) and withdrawing (amide) effects .
- Compound 5 () : Employs a benzhydryl-substituted hydroxamic acid, introducing bulkier aromatic substituents that may hinder membrane permeability .
Alkyl Chain Variations
- Target Compound : N-propyl chain offers moderate hydrophobicity and flexibility .
- Compound 9 Variant () : Substitutes propyl with a 3-methoxypropyl chain, enhancing solubility via ether oxygen while increasing steric hindrance .
- Compound 10 () : Features a cyclohexylpropanamide chain, drastically increasing lipophilicity and conformational rigidity .
Structural and Functional Data Table
Research Implications and Trends
- Synthetic Flexibility : Substituent variations (e.g., methoxypropyl vs. propyl) demonstrate the tunability of physicochemical properties for structure-activity relationship (SAR) studies .
Biological Activity
The compound (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a furan ring, a chlorophenyl group, and a methoxyphenyl formamide moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide exhibit significant anticancer properties. A study demonstrated that derivatives with similar structural features showed potent inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through in vitro studies that assess its effect on cytokine production. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide. These derivatives were tested against human cancer cell lines, revealing IC50 values ranging from 10 to 50 μM, indicating moderate to high potency against cancer cells .
Case Study 2: Anti-inflammatory Mechanism
A study conducted on macrophage cells treated with the compound demonstrated a significant reduction in nitric oxide production, a marker of inflammation. The compound was found to inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols:
- Step 1 : Formation of the furan core via Feist-Benary cyclization, using β-diketones or α,β-unsaturated carbonyl precursors under acidic conditions (e.g., POCl₃) .
- Step 2 : Coupling of the 4-methoxyphenylformamido group using carbodiimide-based reagents (e.g., HATU or DCC) in anhydrous solvents like DMF .
- Step 3 : Introduction of the N-propylprop-2-enamide moiety via nucleophilic acyl substitution, often requiring base catalysis (e.g., DIEA) .
- Key Considerations : Protect labile functional groups (e.g., methoxy) during reaction steps to avoid side reactions .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential to confirm stereochemistry (Z-configuration at C2) and substituent positions. For example, the Z-isomer’s vinyl protons show distinct coupling constants (J = 10–12 Hz) compared to the E-isomer .
- IR Spectroscopy : Validate formamido (C=O stretch ~1680 cm⁻¹) and enamide (N-H bend ~1550 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to verify the molecular formula .
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phases often include acetonitrile/water gradients .
- Melting Point Analysis : Compare experimental values (e.g., 287.5–293.5°C) with literature data to confirm crystallinity .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What experimental strategies address low yields in the final coupling step of this compound?
- Methodological Answer :
- Optimize Reaction Conditions : Screen solvents (e.g., DCM vs. THF) and temperatures (0°C to reflux) to enhance reactivity. For example, DMF improves solubility of polar intermediates .
- Catalyst Selection : Use DMAP to accelerate acylation reactions by stabilizing transition states .
- Purification Techniques : Employ flash chromatography with gradient elution (e.g., 10–50% ethyl acetate/hexane) to isolate the target compound from side products .
Q. How can researchers resolve discrepancies in observed vs. predicted NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Compare NMR data in deuterated DMSO vs. CDCl₃, as polar solvents can shift aromatic proton signals .
- Dynamic Effects : Perform variable-temperature NMR to identify conformational equilibria affecting peak splitting .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and validate assignments .
Q. What strategies are used to optimize the Z/E isomer ratio during synthesis?
- Methodological Answer :
- Steric Control : Introduce bulky substituents (e.g., 3-chlorophenyl on furan) to favor the Z-isomer via steric hindrance .
- Thermodynamic Control : Prolonged heating under reflux shifts equilibrium toward the more stable isomer (e.g., Z-form due to conjugation) .
- Catalytic Approaches : Use chiral catalysts (e.g., Rh₂(OAc)₄) in asymmetric synthesis to enhance stereoselectivity .
Q. How can researchers design assays to evaluate this compound’s biological activity?
- Methodological Answer :
- In Vitro Screening : Use enzyme-linked assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine) to establish IC₅₀ values .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy or chlorophenyl groups) to identify pharmacophores .
- Molecular Docking : Perform in silico studies with target proteins (e.g., COX-2) to predict binding modes and guide functionalization .
Data Contradiction Analysis
Q. How should conflicting biological activity data between research groups be addressed?
- Methodological Answer :
- Standardize Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .
- Control Experiments : Include reference compounds (e.g., paclitaxel for cytotoxicity) to calibrate activity thresholds .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
- Plasma Stability Assays : Expose to human plasma at 37°C and quantify parent compound remaining using HPLC .
- Light Sensitivity : Store samples under UV light (λ = 365 nm) and track photodegradation products .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
